7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 7-methoxy-4-hydroxycoumarin and morpholine. The reaction proceeds under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, and requires heating to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the electrophile used.
Scientific Research Applications
7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromenone core also allows the compound to intercalate into DNA, potentially disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 4-Methylumbelliferone derivatives
- 7-Methoxy-4-methyl-8-(2-oxopropyl)-2H-chromene-2-one
Uniqueness
7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylmethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-methoxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(8-15(17)20-14(13)9-12)10-16-4-6-19-7-5-16/h2-3,8-9H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZAWUQJQYBPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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